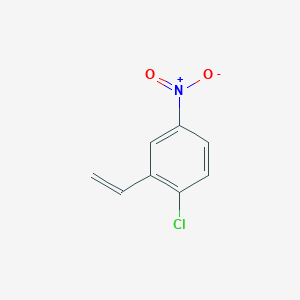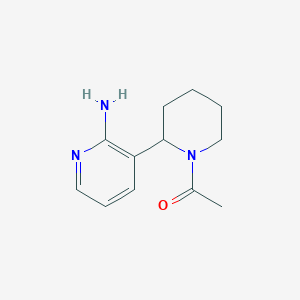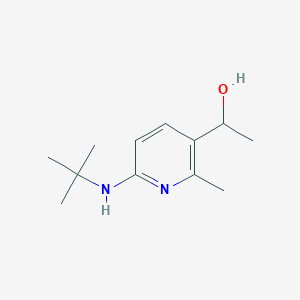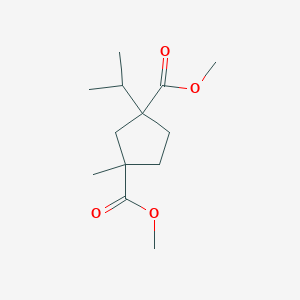
N-(1-Phenylethyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylethyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H12N4S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a phenylethyl group attached to a hydrazinecarbothioamide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)hydrazinecarbothioamide typically involves the reaction of phenylethylamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrazines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(1-Phenylethyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethyl group enhances its ability to penetrate biological membranes, while the hydrazinecarbothioamide moiety interacts with active sites of target proteins. This dual functionality allows the compound to exert its effects through multiple pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Phenylethyl)hydrazinecarboxamide
- N-(1-Phenylethyl)hydrazinecarbothioamide
- N-(1-Phenylethyl)hydrazinecarbodithioamide
Uniqueness
This compound stands out due to its unique combination of a phenylethyl group and a hydrazinecarbothioamide moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C9H13N3S |
|---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
1-amino-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C9H13N3S/c1-7(11-9(13)12-10)8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H2,11,12,13) |
InChI Key |
VPKCPEZYVHRLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



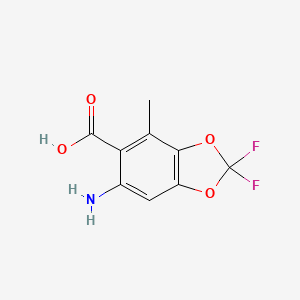
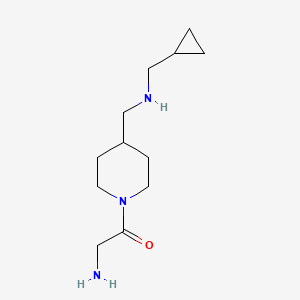
![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)

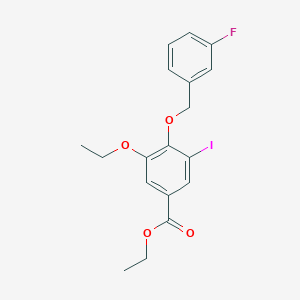
![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)
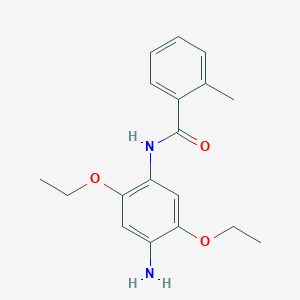
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B15229008.png)
